molecular formula C13H10F3N3O5 B12409958 (6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine CAS No. 2222660-40-2

(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B12409958
CAS No.: 2222660-40-2
M. Wt: 345.23 g/mol
InChI Key: IXUWKDINJWESQG-SNVBAGLBSA-N
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Description

(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethoxy phenoxy group, and an imidazo[2,1-b][1,3]oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazo[2,1-b][1,3]oxazine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents under controlled conditions.

    Attachment of the trifluoromethoxy phenoxy group: This step may involve nucleophilic substitution reactions using trifluoromethoxy phenol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and biochemical pathways. Its nitro group can be a useful handle for labeling and detection purposes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery efforts.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the trifluoromethoxy phenoxy group may enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique due to its combination of a nitro group, a trifluoromethoxy phenoxy group, and an imidazo[2,1-b][1,3]oxazine ring. This combination of functional groups and ring systems is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

2222660-40-2

Molecular Formula

C13H10F3N3O5

Molecular Weight

345.23 g/mol

IUPAC Name

(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2/t10-/m1/s1

InChI Key

IXUWKDINJWESQG-SNVBAGLBSA-N

Isomeric SMILES

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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